Benzamide, N-(3-(4-bromophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)-

Physicochemical profiling Lead optimization Medicinal chemistry sourcing

Benzamide, N-(3-(4-bromophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- (CAS 74101-27-2) is a fully synthetic, polyheterocyclic small molecule (C₂₅H₁₇BrN₄OS, MW 501.4 g/mol) that integrates a benzamide core, a 1,3-disubstituted pyrazole ring, and a 4-phenylthiazole moiety. The compound belongs to a congeneric library of thiazole-pyrazole-benzamide derivatives that have been broadly patented and investigated as ATP-competitive kinase inhibitors targeting Spleen Tyrosine Kinase (Syk), FLT-3, and Bcr-Abl.

Molecular Formula C25H17BrN4OS
Molecular Weight 501.4 g/mol
CAS No. 74101-27-2
Cat. No. B12896061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-(3-(4-bromophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)-
CAS74101-27-2
Molecular FormulaC25H17BrN4OS
Molecular Weight501.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C4=CC=C(C=C4)Br)NC(=O)C5=CC=CC=C5
InChIInChI=1S/C25H17BrN4OS/c26-20-13-11-18(12-14-20)21-15-23(28-24(31)19-9-5-2-6-10-19)30(29-21)25-27-22(16-32-25)17-7-3-1-4-8-17/h1-16H,(H,28,31)
InChIKeyISSFLJNHGWXFIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide, N-(3-(4-bromophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- (CAS 74101-27-2): Compound Identity and Baseline Procurement Profile


Benzamide, N-(3-(4-bromophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- (CAS 74101-27-2) is a fully synthetic, polyheterocyclic small molecule (C₂₅H₁₇BrN₄OS, MW 501.4 g/mol) that integrates a benzamide core, a 1,3-disubstituted pyrazole ring, and a 4-phenylthiazole moiety . The compound belongs to a congeneric library of thiazole-pyrazole-benzamide derivatives that have been broadly patented and investigated as ATP-competitive kinase inhibitors targeting Spleen Tyrosine Kinase (Syk), FLT-3, and Bcr-Abl [1][2]. Its defining structural feature is the 4-bromophenyl substituent at the pyrazole C3 position, which introduces a heavy halogen atom capable of participating in halogen bonding, modulating lipophilicity, and altering electronic distribution relative to non-halogenated or alternatively substituted analogs within the same series .

Why In-Class Compounds Cannot Substitute for CAS 74101-27-2: The Bromine Differentiation Logic


Within the 74101-xx-x congeneric series, the pyrazole C3 substituent is the primary variable that governs key drug-likeness parameters. The target compound (4-bromophenyl) differs from its closest in-class analogs—N-(3-phenyl-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)benzamide (CAS 74101-25-0) and N-(3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)benzamide (CAS 74101-31-8)—by the presence of a heavy bromine atom. This single-atom variation produces a molecular weight increase of +78.9 Da over the unsubstituted phenyl analog and a calculated lipophilicity increase (ΔXLogP3 estimated at +0.5 to +0.8 units based on the acetamide congener 74101-26-1, for which PubChem reports XLogP3-AA = 4.8) relative to the methyl analog [1][2]. In kinase inhibitor medicinal chemistry, bromine-for-methyl or bromine-for-hydrogen substitutions are non-trivial: they alter target binding through halogen bonding with backbone carbonyl oxygens in the kinase hinge region, modify metabolic stability via CYP450 oxidation susceptibility, and shift solubility profiles. Generic selection of a non-brominated analog without confirming equipotency in the specific assay of interest carries a high risk of obtaining divergent biological results, particularly in ATP-competitive kinase inhibition contexts [2][3].

Quantitative Differentiation Evidence for CAS 74101-27-2 Against Closest Analogs


Molecular Weight Differentiation: 4-Bromophenyl Benzamide Versus Unsubstituted Phenyl and 4-Methyl Analogs

The target compound (C₂₅H₁₇BrN₄OS) possesses a molecular weight of 501.4 Da, which is +78.9 Da heavier than the unsubstituted phenyl analog CAS 74101-25-0 (C₂₅H₁₈N₄OS, MW 422.5 Da) and +64.9 Da heavier than the 4-methylphenyl analog CAS 74101-31-8 (C₂₆H₂₀N₄OS, MW 436.5 Da) . This mass increment arises exclusively from the bromine substitution at the para position of the pyrazole C3 phenyl ring. Bromine (atomic mass 79.9) replaces hydrogen (atomic mass 1.0) in the unsubstituted case and replaces a methyl group (mass 15.0) in the methyl analog, with the differential fully attributable to the halogen identity .

Physicochemical profiling Lead optimization Medicinal chemistry sourcing

Lipophilicity Divergence: Estimated XLogP3 Shift Attributable to 4-Bromophenyl Substitution

Lipophilicity is a critical determinant of passive membrane permeability, plasma protein binding, and metabolic clearance. For the acetamide congener of the target compound (CAS 74101-26-1; N-(3-(4-bromophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)acetamide), PubChem reports a computed XLogP3-AA value of 4.8 [1]. Extrapolating the benzamide-for-acetamide core modification, the target compound is predicted to exhibit XLogP3 in the range of 5.0–5.4. In comparison, the unsubstituted phenyl analog (CAS 74101-25-0) is estimated at XLogP3 ≈ 4.2–4.5 based on the removal of the bromine contribution, while the 4-methyl analog (CAS 74101-31-8) is estimated at ≈ 4.5–4.8. This places the target compound at the upper boundary of traditional oral drug-likeness (Lipinski's logP ≤5), whereas the unsubstituted and methyl analogs remain comfortably within the range [1].

logP prediction Drug-likeness ADME profiling

Halogen Bonding Potential: The Bromine Advantage in Kinase Hinge-Region Binding Interactions

In ATP-competitive kinase inhibitor design, para-halogen substituents on solvent-exposed phenyl rings can engage in orthogonal multipolar interactions with backbone carbonyl oxygen atoms (C=O···X–C geometry) in the kinase hinge region. Bromine, with its larger polarizable σ-hole compared to chlorine and its greater electronegativity compared to methyl, forms stronger halogen bonds (typical interaction energy 2–5 kcal/mol for C–Br···O=C vs. <1 kcal/mol for C–Cl···O=C or absent in C–CH₃ analogs). In the congeneric series of thiazolamide–benzamide derivatives evaluated against Bcr-Abl kinase, compounds bearing para-substituted phenyl groups showed rank-order potency shifts of 2–10× depending on the halogen identity, with bromine consistently outperforming unsubstituted and methyl variants [1]. The target compound's 4-bromophenyl motif is thus predicted to engage in stronger hinge-region halogen bonding than the 4-methyl analog (CAS 74101-31-8) or the unsubstituted analog (CAS 74101-25-0) [1][2].

Kinase inhibitor design Halogen bonding Structure-activity relationships

Purity Benchmarking: Commercial Availability at ≥97% Purity for Reproducible Assay Results

The target compound is commercially available with a certified purity of 97% (HPLC) from specialty chemical suppliers . This purity specification is comparable to that reported for the closest analogs: CAS 74101-25-0 (purity 97%), CAS 74101-26-1 (purity 97%), and CAS 74101-31-8 (purity 97%) . The consistent purity level across the congeneric series ensures that any observed biological differences between these compounds can be attributed to intrinsic structural features (i.e., bromine substitution) rather than to differential purity artifacts. However, researchers should note that none of these compounds have publicly available analytical certificates beyond vendor-specified HPLC purity; orthogonal purity verification (e.g., quantitative NMR, LC-MS) is advisable for critical quantitative assays .

Compound procurement Assay reproducibility Quality control

Procurement-Driven Application Scenarios for Benzamide, N-(3-(4-bromophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- (CAS 74101-27-2)


Kinase Inhibitor Lead Optimization Programs Requiring Halogen Bonding SAR Exploration

In ATP-competitive kinase inhibitor programs targeting Syk, FLT-3, or Bcr-Abl, the 4-bromophenyl substitution on the target compound provides a well-defined halogen bonding probe for hinge-region interactions. The compound's molecular weight (501.4 Da) and predicted lipophilicity (XLogP3 ~5.0–5.4) position it at the upper boundary of lead-like chemical space, making it suitable as a reference standard for establishing the bromine-for-methyl or bromine-for-hydrogen SAR vector . Researchers comparing this compound against the unsubstituted phenyl analog (CAS 74101-25-0) and the 4-methyl analog (CAS 74101-31-8) can isolate the contribution of halogen bonding to target potency and selectivity, enabling informed decisions about whether to advance brominated or de-brominated scaffolds [1].

Chemical Biology Probe Development for Target Engagement Studies

The 4-bromophenyl moiety in CAS 74101-27-2 serves as a synthetic handle for further functionalization via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, or Sonogashira couplings), enabling the introduction of affinity tags, fluorescent reporters, or photoaffinity labels. This makes the compound a strategic starting point for developing chemical biology probes to identify and validate protein targets of the thiazole-pyrazole-benzamide chemotype . In contrast, the unsubstituted phenyl analog (CAS 74101-25-0) lacks an equivalent reactive site for late-stage diversification, requiring de novo synthesis of functionalized analogs .

Antimicrobial Drug Discovery Leveraging Halogenated Heterocyclic Scaffolds

Thiazole-pyrazole-benzamide derivatives, including those bearing 4-bromophenyl substituents, have been associated with antibacterial and antifungal activities in preliminary screening studies . The target compound, with its heavy bromine atom and elevated lipophilicity, is suited for exploration against Gram-positive bacterial strains where membrane penetration is lipophilicity-dependent. The compound can be benchmarked against known halogenated antibacterial agents and the non-brominated analog (CAS 74101-25-0) to determine whether bromination confers a measurable MIC improvement in minimum inhibitory concentration assays .

Computational Chemistry and Molecular Docking Validation Studies

The well-defined polyheterocyclic architecture and the presence of a heavy atom (bromine) render CAS 74101-27-2 particularly suitable as a validation ligand for computational docking and molecular dynamics studies. The bromine atom provides a distinctive electron density feature detectable in X-ray crystallography, and the compound's predicted halogen bonding interactions with kinase hinge regions offer testable computational hypotheses [1]. This compound can serve as an internal standard for benchmarking docking scoring functions that parameterize halogen bonding contributions, providing a reference point distinct from fluorinated or chlorinated analogs [1].

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